molecular formula C15H21IN2O3 B1203923 (S)-(-)-3-Iodo-2-hydroxy-6-methoxy-N-(1-ethyl-2-pyrrolidinyl)methylbenzamide

(S)-(-)-3-Iodo-2-hydroxy-6-methoxy-N-(1-ethyl-2-pyrrolidinyl)methylbenzamide

货号: B1203923
分子量: 404.24 g/mol
InChI 键: CANPFCFJURGKAX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Key signals include:
    • δ 1.42–1.66 ppm (m, 6H, pyrrolidine CH₂ and ethyl CH₃).
    • δ 3.85 ppm (s, 3H, methoxy group).
    • δ 6.86–7.78 ppm (m, aromatic protons).
  • ¹³C NMR : Notable peaks at δ 166.8 ppm (amide C=O) and δ 85.6 ppm (C–I).

Infrared (IR) Spectroscopy

  • N–H stretch : 3362–3177 cm⁻¹ (amide).
  • C=O stretch : 1644–1646 cm⁻¹ (benzamide carbonyl).
  • C–I stretch : 550–600 cm⁻¹ (iodoarene).

Mass Spectrometry (MS)

  • Electrospray Ionization (ESI) : Major fragments at m/z 404.24 [M+H]⁺ and m/z 263 [M–C₅H₁₀N]⁺.
  • High-Resolution MS : Exact mass confirmed as 404.0437 (calc. 404.0435 for C₁₅H₂₁IN₂O₃).

属性

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21IN2O3/c1-3-18-8-4-5-10(18)9-17-15(20)13-12(21-2)7-6-11(16)14(13)19/h6-7,10,19H,3-5,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANPFCFJURGKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869574
Record name N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Thionyl Chloride-Mediated Amidation

A patent by describes the activation of 2,6-dimethoxybenzoic acid using thionyl chloride (SOCl₂) in hexane, followed by reaction with (S)-(-)-2-(aminomethyl)-1-methylpyrrolidine. Key parameters include:

  • Reaction Conditions : Reflux at 25°C for 24 hours.

  • Solvent Optimization : Hexane replaced traditional solvents like chloroform or DMF, increasing yields from 81% to 84.5%.

  • Demethylation : Subsequent treatment with boron tribromide (BBr₃) selectively removes a methyl group, yielding (S)-BZM with a hydroxyl group at the 2-position.

N-Hydroxysuccinimide/Dicyclohexylcarbodiimide (NHS/DCC) Activation

An alternative route employs NHS/DCC to activate 2,6-dimethoxybenzoic acid, facilitating coupling with (S)-2-aminomethyl-1-ethylpyrrolidine. This method avoids thionyl chloride, reducing corrosive byproducts. The reaction proceeds in dichloromethane with a reported yield of 78–82%.

Table 1: Comparison of (S)-BZM Synthesis Methods

ParameterThionyl Chloride MethodNHS/DCC Method
Yield84.5%78–82%
Reaction Time24 hours12–18 hours
SolventHexaneDichloromethane
Byproduct HandlingRequires neutralizationMinimal

The patent outlines iodination using bromine chloride (BrCl) in acetic acid at 50°C for 2 hours. This method achieves 84.4% yield of non-radioactive (S)-IBZM (127I variant), serving as a reference standard for radiochemical purity assessments.

Oxidative Iodination with Peracetic Acid

A kit-based method utilizes peracetic acid as an oxidant in ammonium acetate buffer (pH 4). Radioactive iodide (¹²³I or ¹²⁵I) reacts with (S)-BZM at room temperature, followed by ethyl acetate extraction and HPLC purification. This approach achieves >60% radiochemical yield and 95% purity.

Key Variables Affecting Iodination Efficiency

  • Oxidant Selection : Chloramine T, hydrogen peroxide, or peracetic acid.

  • Buffer System : Phosphate (pH 3) or ammonium acetate (pH 4).

  • Reaction Time : 20 minutes for kit methods vs. 2 hours for classical approaches.

Radiotracer Precursor Synthesis: SnBZM for ¹²³I-IBZM

To streamline the production of the radiopharmaceutical ¹²³I-IBZM, a tributyltin (Bu₃Sn) precursor, SnBZM, was developed.

Synthesis of SnBZM

  • Substitution Reaction : (S)-IBZM reacts with bis(tributyltin) in triethylamine, catalyzed by tetrakis(triphenylphosphine)palladium(0).

  • Conditions : 100°C for 36–44 hours, yielding SnBZM with >90% purity.

  • Advantages : The Bu₃Sn group enhances solubility and facilitates isotopic exchange with ¹²³I under mild conditions.

Radioiodination of SnBZM

SnBZM undergoes iododestannylation with ¹²³I in the presence of chloramine T, achieving radiochemical yields of 85–92%. This method reduces purification steps compared to direct BZM iodination.

Table 2: SnBZM vs. Direct Iodination

MetricSnBZM RouteDirect Iodination
Radiochemical Yield85–92%60–70%
Purification ComplexityLow (solvent extraction)High (HPLC required)
Batch ConsistencyHighVariable

Kit-Based Preparation for Clinical Use

To enable routine clinical applications, a kit formulation was developed:

  • Components : (S)-BZM (4 mg), ammonium acetate buffer (pH 4), peracetic acid, and Na¹²³I.

  • Procedure : Mix components, incubate for 10 minutes, and purify via solid-phase extraction.

  • Outcomes : >60% yield, <5% free iodide, and suitability for human injection within 20 minutes.

Challenges and Optimization Strategies

Yield Variability in Classical Methods

Early iodination methods suffered from inconsistent yields (50–70%) due to competing esterification during acid chloride formation. Replacement of thionyl chloride with NHS/DCC mitigated this issue.

Solvent and Catalyst Optimization

  • Hexane vs. DMF : Hexane improved amidation yields by 3.5%.

  • Palladium Catalysts : Tetrakis(triphenylphosphine)palladium(0) outperformed bis(triphenylphosphine)palladium(II) dichloride in SnBZM synthesis .

化学反应分析

Types of Reactions

(S)-(-)-3-Iodo-2-hydroxy-6-methoxy-N-(1-ethyl-2-pyrrolidinyl)methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone, while reduction of the iodine atom yields a hydrogen-substituted compound .

科学研究应用

Biological Activities

Research has demonstrated that (S)-(-)-3-Iodo-2-hydroxy-6-methoxy-N-(1-ethyl-2-pyrrolidinyl)methylbenzamide exhibits promising biological activities, particularly in the following areas:

1. Anticancer Activity:

  • Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been evaluated against human colorectal carcinoma cells (HCT116) using the Sulforhodamine B assay, revealing significant cytotoxic effects with an IC50 value comparable to standard chemotherapeutic agents .

2. Antimicrobial Properties:

  • The compound has been tested for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate potent activity against multiple strains, suggesting its potential as an antimicrobial agent .

3. Neuropharmacological Effects:

  • The structural features of this compound suggest possible interactions with neurotransmitter systems. Preliminary studies indicate that it may influence pathways involved in neuroprotection and cognitive enhancement .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
HCT1164.53
MCF75.85
A5496.00

Table 2: Antimicrobial Efficacy of this compound

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus1.27
Escherichia coli1.43
Klebsiella pneumoniae2.60

作用机制

The mechanism of action of (S)-(-)-3-Iodo-2-hydroxy-6-methoxy-N-(1-ethyl-2-pyrrolidinyl)methylbenzamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

  • (R)-(+)-3-Iodo-2-hydroxy-6-methoxy-N-(1-ethyl-2-pyrrolidinyl)methylbenzamide : The enantiomer of the (S)-form, with lower D2 receptor affinity .
  • [¹²³I]IBZM (Iodobenzamide): Features a benzamide core with iodine at position 3 but lacks the hydroxy and methoxy substituents .
  • [¹²³I]Epidepride : Contains dimethoxy groups at positions 2 and 3 instead of hydroxy and methoxy, conferring higher receptor affinity but slower pharmacokinetics .
  • NCQ 298 : An iodinated salicylamide with a similar pyrrolidinylmethyl side chain but distinct substitution patterns on the aromatic ring .
Binding Affinity and Selectivity
Compound D2 Receptor Affinity (Ki, nM) Selectivity (D2 vs. D1/5-HT) Key Structural Features
(S)-(-)-3-Iodo-2-hydroxy-6-methoxy 0.8 >100-fold 2-hydroxy, 6-methoxy, iodinated aromatic ring
(R)-(+)-enantiomer 12.5 ~10-fold Same as above, opposite stereochemistry
[¹²³I]IBZM 1.2 Moderate Iodine at position 3, no hydroxy/methoxy
[¹²³I]Epidepride 0.05 High 2,3-dimethoxy, iodine at position 5
NCQ 298 0.6 >200-fold Modified salicylamide backbone

Key Findings :

  • The (S)-enantiomer’s hydroxy and methoxy groups enhance hydrogen bonding with D2 receptors, contributing to its 15-fold higher affinity than the (R)-form .
  • Epidepride’s dimethoxy groups increase lipophilicity and receptor occupancy but reduce blood-brain barrier (BBB) clearance rates, prolonging imaging windows .
  • NCQ 298’s structural modifications improve metabolic stability, making it suitable for longitudinal studies .
Pharmacokinetic and Imaging Profiles
  • Brain Uptake : (S)-(-)-3-Iodo-2-hydroxy-6-methoxy shows rapid BBB penetration due to moderate lipophilicity (logP ~2.5), while epidepride’s higher logP (~3.2) delays washout .
  • Metabolism : Deiodination is a major metabolic pathway for iodinated benzamides, but the hydroxy group in (S)-(-)-3-Iodo-2-hydroxy-6-methoxy mitigates this via intramolecular hydrogen bonding, enhancing in vivo stability .
  • Clinical Utility : [¹²³I]IBZM is preferred for rapid dynamic imaging, whereas epidepride is used for high-resolution static scans due to prolonged receptor binding .

Discussion of Structural-Activity Relationships (SAR)

  • Iodine Position : Iodination at position 3 optimizes steric compatibility with the D2 receptor’s hydrophobic pocket .
  • Methoxy/Hydroxy Groups : The 2-hydroxy-6-methoxy motif balances receptor affinity and pharmacokinetics; replacing hydroxy with methoxy (as in epidepride) increases affinity but compromises clearance .
  • Enantiomer Specificity : The (S)-configuration aligns the pyrrolidinylmethyl side chain with the receptor’s tertiary structure, enhancing binding .

生物活性

(S)-(-)-3-Iodo-2-hydroxy-6-methoxy-N-(1-ethyl-2-pyrrolidinyl)methylbenzamide, commonly known as Iolopride, is a compound with significant biological activity, particularly in the context of neuropharmacology and oncology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse sources.

Chemical Structure and Properties

Iolopride has the following molecular formula: C15_{15}H21_{21}IN2_2O3_3. Its structure features a methoxy group, a hydroxy group, and an iodine atom which contribute to its pharmacological properties. The presence of the pyrrolidine moiety enhances its interaction with biological targets.

Iolopride acts predominantly as a dopamine receptor antagonist, specifically targeting D2-like receptors. This mechanism is crucial for its effects in modulating neurotransmission in the central nervous system (CNS). Additionally, studies suggest that it may influence other neurotransmitter systems, including serotonin and norepinephrine pathways, thereby impacting mood and cognitive functions.

Antiproliferative Effects

Recent studies have demonstrated that Iolopride exhibits antiproliferative activity against various cancer cell lines. For instance, it has shown selective cytotoxicity towards MCF-7 breast cancer cells with an IC50_{50} value ranging from 1.2 to 5.3 µM, indicating its potential as an anticancer agent .

Cell LineIC50_{50} (µM)
MCF-7 (breast cancer)1.2 - 5.3
HCT 116 (colorectal cancer)3.7
H460 (lung carcinoma)4.4

This table summarizes the antiproliferative activity of Iolopride against significant cancer cell lines.

Antioxidant Activity

Iolopride has also been evaluated for its antioxidant properties. Compounds with similar structural features have demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in vitro. This activity is essential for preventing cellular damage and may contribute to its anticancer effects .

Case Studies and Research Findings

  • Neuropharmacological Studies : Research indicates that Iolopride can enhance dopaminergic signaling in specific brain regions, potentially aiding in the treatment of disorders like schizophrenia and Parkinson's disease .
  • Oncological Applications : In vivo studies have shown promising results where Iolopride administration led to reduced tumor growth in mouse models of breast cancer. The compound's ability to induce apoptosis in cancer cells was highlighted as a key mechanism .
  • Combination Therapies : Preliminary investigations into combination therapies involving Iolopride with other chemotherapeutic agents suggest enhanced efficacy and reduced side effects compared to monotherapy approaches .

常见问题

Q. What are the critical considerations for synthesizing (S)-(-)-3-Iodo-2-hydroxy-6-methoxy-N-(1-ethyl-2-pyrrolidinyl)methylbenzamide with high enantiomeric purity?

Synthesis requires precise control of stereochemistry due to the (S)-configuration. Key steps include:

  • Bromination/Iodination : Use of N-bromosuccinimide (NBS) or iodine monochloride (ICl) under anhydrous conditions to introduce the iodo group at the 3-position .
  • Chiral resolution : Chiral column chromatography or enzymatic resolution to isolate the (S)-enantiomer. Polar solvents like methanol enhance selectivity .
  • Protection-deprotection strategy : Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride before introducing the pyrrolidinylmethyl moiety to prevent side reactions .
    Data validation : Confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) and circular dichroism (CD) spectroscopy .

Q. How do functional groups in this compound influence its reactivity in biological assays?

  • Iodo group : Enhances electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites (e.g., cysteine or lysine) .
  • Methoxy group : Stabilizes the aromatic ring via electron-donating effects, reducing oxidative degradation .
  • Hydroxy group : Participates in hydrogen bonding with biological targets; acetylation or methylation alters binding affinity .
    Experimental validation : Compare IC50 values of derivatives lacking specific groups in enzyme inhibition assays (e.g., kinase or protease targets) .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substitution patterns (e.g., methoxy at 6-position, iodo at 3-position) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C17H23IN2O3) and detect impurities .
  • X-ray crystallography : Resolve stereochemistry and confirm the (S)-configuration .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity across studies be resolved?

Contradictions may arise from:

  • Solvent effects : Dimethyl sulfoxide (DMSO) can induce aggregation, leading to false-negative results in solubility-limited assays .
  • Enantiomeric impurities : Trace (R)-enantiomers may antagonize or enhance activity; re-test using enantiomerically pure batches .
  • Assay conditions : Variations in pH (e.g., 6.5 vs. 7.4) alter ionization of the hydroxy group, affecting binding .
    Methodology : Perform dose-response curves across multiple assays (e.g., fluorescence polarization, surface plasmon resonance) and validate with orthogonal techniques .

Q. What strategies optimize the compound’s metabolic stability without compromising activity?

  • Stability testing : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxy group) .
  • Structural modifications : Replace the methoxy group with trifluoromethoxy (CF3O) to resist CYP450-mediated oxidation .
  • Prodrug design : Mask the hydroxy group as a phosphate ester for improved bioavailability .
    Data interpretation : Compare half-life (t1/2) and clearance rates in vitro and in vivo .

Q. How does stereochemistry at the pyrrolidinylmethyl moiety impact target selectivity?

The (S)-configuration induces a specific spatial arrangement that:

  • Enhances binding : Molecular docking shows stronger van der Waals interactions with hydrophobic pockets in dopamine D3 receptors .
  • Reduces off-target effects : (R)-enantiomers exhibit higher affinity for σ-1 receptors, leading to adverse effects .
    Experimental design : Synthesize both enantiomers and compare binding kinetics (Kon/Koff) using radioligand displacement assays .

Methodological Recommendations

  • Controlled synthesis : Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) .
  • Data validation : Employ blinded analysis for biological assays to minimize bias .
  • Computational support : Perform density functional theory (DFT) calculations to predict reaction pathways and transition states .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。